9,10-Anthracenedione, 2-amino-1-(methylamino)-
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Overview
Description
2-amino-1-(methylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino and methylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(methylamino)anthracene-9,10-dione typically involves the introduction of amino and methylamino groups to the anthracene-9,10-dione structure. One common method involves the nitration of anthracene followed by reduction to form the corresponding amino derivative. Subsequent methylation of the amino group yields the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The amino and methylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products
Scientific Research Applications
2-amino-1-(methylamino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of colorants and as an analytical reagent for metal ion detection
Mechanism of Action
The mechanism of action of 2-amino-1-(methylamino)anthracene-9,10-dione involves its interaction with cellular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes involved in cellular metabolism, leading to cytotoxic effects. These interactions are mediated through the compound’s quinone structure, which can undergo redox cycling and generate reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
1-amino-2-methyl-9,10-anthracenedione: Similar structure but lacks the methylamino group.
Mitoxantrone: A synthetic anthraquinone derivative used as an anticancer agent.
Emodin: A naturally occurring anthraquinone with similar biological activities
Uniqueness
2-amino-1-(methylamino)anthracene-9,10-dione is unique due to the presence of both amino and methylamino groups, which enhance its chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its analogs .
Properties
CAS No. |
59222-15-0 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-amino-1-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H12N2O2/c1-17-13-11(16)7-6-10-12(13)15(19)9-5-3-2-4-8(9)14(10)18/h2-7,17H,16H2,1H3 |
InChI Key |
NATIRVKBCIJOSA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
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